Product packaging for Allyl methyl carbonate(Cat. No.:CAS No. 35466-83-2)

Allyl methyl carbonate

Cat. No.: B1268131
CAS No.: 35466-83-2
M. Wt: 116.11 g/mol
InChI Key: YHLVIDQQTOMBGN-UHFFFAOYSA-N
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Description

Allyl Methyl Carbonate (CAS 35466-83-2) is a high-purity, colorless liquid reagent with a molecular formula of C5H8O3 and a molecular weight of 116.12 g/mol . It is characterized by a boiling point of 131°C and a flash point of 33°C, classifying it as a flammable liquid that requires careful handling and storage in a cool, dark place . In modern synthetic chemistry, this compound serves as a highly versatile allylating agent. It is notably employed in ruthenium(II)-catalyzed C–H allylation reactions, for example, in the functionalization of N,N-dialkylthiobenzamides, providing a method for the direct introduction of allyl groups into complex molecules . Its utility extends to palladium-catalyzed reactions, such as the Tsuji-Trost allylation, where it is used for the allylic alkylation of various nucleophiles to form carbon-carbon and carbon-heteroatom bonds . A key synthetic advantage of using this compound over traditional reagents like allyl halides is that the reaction typically does not require an added base. This is because the carbonate moiety cleaves to generate carbon dioxide and an alkoxide ion in situ, which can act as an intrinsic base . Furthermore, the allyl group is a valuable protecting group in multi-step synthesis and can be further transformed into other functional groups, enhancing its value in constructing complex organic molecules and pharmaceutical intermediates . This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1268131 Allyl methyl carbonate CAS No. 35466-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVIDQQTOMBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30109313
Record name Methyl 2-propen-1-yl carbonate
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35466-83-2
Record name Methyl 2-propen-1-yl carbonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, methyl 2-propenyl ester
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Record name Methyl 2-propen-1-yl carbonate
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Record name Allyl Methyl Carbonate
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Synthesis and Derivatization of Allyl Methyl Carbonate

Advanced Synthetic Methodologies for Allyl Methyl Carbonate

Advanced methodologies for producing this compound are centered on transesterification and alternative routes that offer access to a broader class of allylic carbonates. These methods are continually refined to improve yields and reaction conditions.

Transesterification Approaches

Transesterification is the most prominent industrial and laboratory-scale method for synthesizing this compound. smolecule.com This process involves the exchange of an alkoxy group between a carbonate ester and an alcohol. smolecule.com The reaction is an equilibrium process, and strategies to drive it toward completion are crucial for achieving high yields.

The most common transesterification route employs dimethyl carbonate as the carbonate source and allyl alcohol as the nucleophilic partner in the presence of a base catalyst. smolecule.comresearchgate.net Dimethyl carbonate is recognized as the most reactive among dialkyl carbonates for this purpose. researchgate.neturfu.ru The reaction proceeds via a nucleophilic acyl substitution mechanism, where the allyl alcohol attacks the carbonyl carbon of the dimethyl carbonate. smolecule.com This results in the formation of this compound and methanol (B129727) as a byproduct. smolecule.com The base-catalyzed process typically involves the formation of an alkoxide from the allyl alcohol, which then acts as the active nucleophile. smolecule.commasterorganicchemistry.com A study involving the reaction of 422 grams of allyl alcohol with 2120 grams of dimethyl carbonate, catalyzed by 1.0 gram of potassium carbonate, achieved quantitative conversion with high selectivity for this compound. smolecule.com

The choice of catalyst is critical, significantly influencing both the reaction rate and selectivity. smolecule.com Basic catalysts are generally found to be superior to acidic ones for this transformation. smolecule.com

Homogeneous Catalysts: These are soluble in the reaction medium.

Alkali Metal Alkoxides and Hydroxides: Sodium and potassium alkoxides, such as sodium methoxide (B1231860), are more efficient catalysts than their corresponding hydroxides. researchgate.neturfu.ru In one study, sodium alkoxide provided the highest degree of transesterification of dimethyl carbonate, reaching 69%. researchgate.neturfu.ru Other effective homogeneous bases include potassium carbonate, potassium methoxide, and sodium methanolate. smolecule.com

Ionic Liquids: Certain ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have been successfully used as catalysts for the transesterification of dimethyl carbonate with alcohols. nih.govbeilstein-journals.org

Heterogeneous Catalysts: These are solid catalysts that are not soluble in the reaction mixture, which simplifies their removal and recycling. whiterose.ac.uk

Sodium Aluminate (NaAlO₂): This has been identified as a highly effective and active heterogeneous catalyst for the carboxymethylation of allyl alcohol with dimethyl carbonate. smolecule.com A spray-dried sodium aluminate catalyst, in particular, shows exceptional activity. smolecule.com

Magnesium Oxide (MgO): MgO is another viable solid base catalyst for the transesterification of carbonates. researchgate.netunive.it

Supported Catalysts: Systems such as potassium hydroxide supported on a Naβ molecular sieve have proven effective for similar transesterification reactions. researchgate.net

The following table summarizes the performance of various basic catalysts in the synthesis of allyl carbonates via transesterification.

Catalyst TypeCatalyst ExampleReactantsKey FindingsReference
Homogeneous Sodium AlkoxideDimethyl Carbonate, Allyl AlcoholAchieved the highest degree of transesterification (69%). More efficient than corresponding hydroxides. researchgate.neturfu.ru
Homogeneous Potassium CarbonateDimethyl Carbonate, Allyl AlcoholUsed to achieve quantitative conversion with high selectivity. smolecule.com
Heterogeneous Sodium Aluminate (NaAlO₂)Dimethyl Carbonate, Allyl AlcoholDemonstrated exceptional activity as a heterogeneous catalyst. smolecule.com
Heterogeneous Magnesium Oxide (MgO)Dimethyl Carbonate, Various AlcoholsEffective solid base catalyst for carbonate interchange reactions. researchgate.netunive.it
Role of Methanol-Removing Systems in Equilibrium Shift

The transesterification of dimethyl carbonate with allyl alcohol is a reversible reaction that produces methanol as a co-product. smolecule.comresearchgate.net To achieve high, near-quantitative yields of this compound, the equilibrium must be shifted towards the products. researchgate.netresearchgate.net This is accomplished by continuously removing the methanol as it is formed. smolecule.comresearchgate.net

Several techniques are employed for this purpose:

Reactive Distillation: The reaction can be conducted under reflux conditions where the lower-boiling methanol is continuously distilled off from the reaction mixture. smolecule.com A more advanced version of this is reactive azeotropic distillation (RAD), which leverages the formation of a low-boiling azeotrope of methanol and dimethyl carbonate to facilitate removal. researchgate.netunive.itresearchgate.net

Reactive Vapor Absorption (RVA): This is an alternative system where the methanol vapor produced during the reaction is absorbed, effectively removing it from the reaction vessel. researchgate.netresearchgate.net

Molecular Sieves: Dehydrating agents such as 4 Å molecular sieves can be added to the reaction mixture to sequester the methanol co-product. sci-hub.se

By coupling the reaction with these methanol-removing systems, it is possible to overcome the equilibrium limitations and obtain nearly quantitative yields of the desired carbonate. researchgate.netresearchgate.net

Alternative Synthetic Routes to Allylic Carbonates

While transesterification is dominant, other methods provide access to allylic carbonates, particularly substituted variants that may be difficult to prepare otherwise.

A well-established method for the synthesis of allyl enol carbonates involves the O-acylation of ketone enolates with an appropriate acylating agent. nih.gov The typical acylating agent used in this context is allyl chloroformate. nih.govnih.gov This route is particularly valuable for creating substituted allyl enol carbonates, which are useful precursors in organic synthesis. nih.gov

The general procedure involves two main steps:

Enolate Formation: A ketone is deprotonated using a strong, non-nucleophilic base to form a regiochemically defined enolate. nih.gov The choice of base (e.g., sodium hexamethyldisilazane (B44280) - NaHMDS), solvent (e.g., tetrahydrofuran (B95107) - THF), and temperature (-78 °C) allows for kinetic or thermodynamic control over which enolate is formed. nih.gov

Acylation (Quenching): The pre-formed enolate is then rapidly treated (quenched) at low temperature with allyl chloroformate. nih.gov This results in the formation of the allyl enol carbonate product. nih.gov

This procedure is considered a convenient and high-yielding process for a broad scope of allyl enol carbonates. nih.gov However, the synthesis of more complex products can be limited by the commercial availability and stability of the required substituted allyl chloroformates. nih.govnih.gov

Functional Group Interconversions and Advanced Derivatizations

This compound is a versatile reagent in organic synthesis, primarily valued for its role as an efficient allyl source in various catalytic reactions. Its functional groups—the allyl moiety and the methyl carbonate moiety—can be strategically manipulated or employed to construct complex molecular architectures. This section details the key functional group interconversions and advanced derivatizations involving this compound, with a focus on transition-metal-catalyzed transformations.

Palladium-Catalyzed Derivatizations

Palladium catalysis is the most prominent method for activating this compound. smolecule.com In these reactions, a π-allylpalladium complex is formed as a key intermediate, which can then be attacked by a wide range of nucleophiles. This strategy has been applied to form carbon-carbon and carbon-heteroatom bonds.

A notable application is the synthesis of allylated heterocycles. For instance, allylated quinolines and isoquinolines can be synthesized in a one-step process from azides and this compound. rsc.org The reaction proceeds smoothly in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, affording the desired products in good to high yields. rsc.org Similarly, palladium-catalyzed three-component coupling reactions between this compound, cyano compounds, and trimethylsilyl (B98337) azide (B81097) produce 2-allyltetrazoles. smolecule.comnih.gov This transformation is believed to proceed via a π-allylpalladium azide intermediate. nih.gov

The Tsuji-Trost reaction, a cornerstone of palladium-catalyzed allylic alkylation, frequently employs this compound. orgsyn.org This reaction allows for the allylation of soft nucleophiles, such as preformed, non-stabilized lithium enolates of ketones and lactones, to form new C-C bonds with high levels of stereocontrol when chiral ligands are used. orgsyn.orgacs.org

Reaction TypeSubstratesCatalyst & ReagentsConditionsProductsYield (%)Ref.
Cyclization-AllylationAzidesPd(PPh₃)₄, K₃PO₄DMF, 100 °CAllylated Quinolines/IsoquinolinesGood to High rsc.org
Three-Component CouplingActivated Cyano Compounds, Trimethylsilyl azidePd₂(dba)₃·CHCl₃, (2-furyl)₃P-2-Allyltetrazoles- nih.gov
Asymmetric Allylic Alkylationδ-Valerolactone Lithium EnolatePd₂(dba)₃·CHCl₃, (S)-BINAPTHF, -30 °C to rt(S)-2-allyl-δ-valerolactone92% ee orgsyn.org

Ruthenium-Catalyzed Derivatizations

Ruthenium catalysts offer alternative pathways for the functionalization of this compound. A significant example is the Ru(II)-catalyzed C-H allylation of N,N-dialkylthiobenzamides. thieme-connect.comthieme-connect.com This reaction utilizes a sulfur-containing group to direct the C-H activation at the ortho-position of the aromatic ring. thieme-connect.com The process is carried out with a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ in the presence of co-oxidants like copper(II) acetate (B1210297) and silver(I) oxide. thieme-connect.comthieme-connect.com This method represents an efficient, atom-economical way to introduce an allyl group onto an aromatic scaffold. thieme-connect.com

Reaction TypeSubstratesCatalyst & ReagentsConditionsProduct ExampleYield (%)Ref.
C-H AllylationN,N-Dialkylthiobenzamides[RuCl₂(p-cymene)]₂, Cu(OAc)₂, Ag₂O, K₂CO₃MeCN, 100 °C1-[(2-Allylphenyl)carbonothioyl]pyrrolidine77 thieme-connect.com

Rhodium-Catalyzed Derivatizations

Rhodium catalysis has enabled novel cyclization reactions using this compound. Researchers have developed a protocol for synthesizing 1,2-benzothiazines through a rhodium(III)-catalyzed domino allylation/oxidative cyclization of NH-sulfoximines with this compound. acs.org This transformation proceeds efficiently using a catalytic system composed of [Cp*RhCl₂]₂ and AgSbF₆, with Cu(OAc)₂·H₂O serving as the oxidant. acs.org The reaction provides direct access to a variety of synthetically valuable heterocyclic products. acs.org

Reaction TypeSubstratesCatalyst & ReagentsConditionsProductsYield (%)Ref.
Domino Allylation/Oxidative CyclizationNH-Sulfoximines[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂ODCE, 100 °C1,2-BenzothiazinesModerate to Good acs.org

Catalytic Reaction Mechanisms and Kinetic Studies Involving Allyl Methyl Carbonate

Palladium-Catalyzed Allylic Transformations

Palladium catalysis provides an efficient means to activate allyl methyl carbonate for subsequent nucleophilic attack. These transformations are characterized by their mild reaction conditions and high degree of control over selectivity.

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate, while the DAAA is a variation that utilizes an allyl enol carbonate to generate a nucleophile in situ through decarboxylation. nih.govwikipedia.orgnih.gov This approach is highly effective for synthesizing ketones with α-tertiary or α-quaternary stereocenters with high levels of chemo-, regio-, and enantioselectivity. nih.govnih.gov The DAAA reaction offers advantages over the direct allylation of preformed metal enolates, including milder conditions and a broader substrate scope. nih.govacs.org

The catalytic cycle of these reactions commences with the coordination of a Pd(0) complex to the double bond of the allyl group in this compound. nih.govwikipedia.org This is followed by oxidative addition, where the carbonate leaving group is displaced, leading to the formation of a cationic η³-π-allylpalladium intermediate. wikipedia.orgacs.orgnih.gov This key intermediate is electrophilic and poised for reaction with a nucleophile. dicp.ac.cnresearchgate.net The formation of this π-allylpalladium complex is a critical step that dictates the subsequent stereochemical and regiochemical outcome of the reaction. wikipedia.org

A significant advantage of using allyl enol carbonates in DAAA reactions is the simultaneous, in-situ generation of the nucleophile (an enolate) and the electrophile (the π-allylpalladium complex). nih.govnih.govacs.orgacs.org The palladium catalyst facilitates the decarboxylation of the enol carbonate precursor, producing the enolate. nih.gov This process avoids the need to prepare and handle potentially unstable enolates separately. The π-allylpalladium cation also acts as the counterion for the newly formed enolate, likely forming a tight-ion-pair which helps to prevent common side reactions associated with free enolates. nih.govacs.orgacs.org In other variations of the Tsuji-Trost reaction using this compound, the required base for deprotonating a separate pronucleophile can be generated in situ from the degradation of the carbonate by the palladium catalyst. beilstein-journals.org

Mechanistic studies have revealed that the DAAA reaction typically proceeds via an "outer-sphere" SN2 type attack. nih.govnih.govacs.orgacs.org In this pathway, the nucleophile attacks the π-allyl moiety from the face opposite to the palladium metal. orgsyn.org This mode of attack is common for "soft" nucleophiles, such as the enolates generated in the DAAA reaction. nih.govresearchgate.net The stereochemical outcome is a net retention of configuration at the allylic position.

Palladium-catalyzed allylic alkylations using substrates like this compound are renowned for their high degree of selectivity.

Regioselectivity: The nucleophilic attack generally occurs at the less substituted terminus of the π-allyl intermediate, a preference that can be influenced by the ligands on the palladium catalyst. nih.govcaltech.edu In DAAA reactions, this control allows for the exclusive formation of the desired branched product. nih.gov

Chemoselectivity: The DAAA process is highly chemoselective, as the nucleophile and electrophile are generated together under mild, neutral conditions, minimizing side reactions. nih.govnih.gov

Enantioselectivity: In asymmetric variants, the chirality of the final product is dictated by the chiral ligand attached to the palladium catalyst. wikipedia.org The ligand influences the spatial arrangement of the π-allyl intermediate, thereby directing the nucleophilic attack to one of the two enantiotopic termini of the allyl group. nih.govchemrxiv.org This control has been successfully applied to generate ketones with either quaternary or tertiary α-stereogenic centers with high enantiomeric excess. nih.govnih.gov

The choice of ligand is paramount in controlling both the rate and the enantioselectivity of palladium-catalyzed allylic transformations. wikipedia.orgnih.gov Chiral ligands, such as those of the Trost type or phosphine (B1218219) derivatives, create a chiral environment around the palladium center. nih.govwikipedia.org

The steric and electronic properties of the ligand influence the geometry of the π-allylpalladium complex and the subsequent nucleophilic attack. nih.govrsc.org For instance, the steric bulk of a ligand can significantly impact the enantioselectivity, with more sterically demanding ligands often leading to higher enantiomeric excess. nih.gov The electronic properties of the ligand also play a role, affecting the reactivity of the catalyst and potentially the reaction mechanism itself. rsc.org Systematic screening of ligands is often necessary to identify the optimal choice for a specific substrate, as demonstrated in the DAAA of allyl enol carbonates where different ligands can lead to vastly different yields and enantioselectivities. nih.gov

Below is a data table illustrating the effect of different chiral ligands on the DAAA of an allyl enol carbonate of 2-methylcyclohexanone (B44802).

Table 1: Effect of Chiral Ligands on the DAAA of 2-methylcyclohexanone allyl enol carbonate. Data is illustrative based on findings where ligand L4 provided the best results in a screening study. nih.gov

The reaction rate can also be significantly affected by the ligand. For example, bidentate ligands have been observed to result in longer reaction times compared to certain monodentate phosphine ligands in some allylic oxidation reactions. nih.gov The optimization of reaction conditions, including the choice of ligand, solvent, and temperature, is crucial for achieving high efficiency and selectivity in these catalytic processes. nih.gov

Table of Mentioned Compounds

Ruthenium-Catalyzed Transformations

Ruthenium complexes have emerged as effective catalysts for a variety of transformations involving this compound, from dehydrogenation and C-H functionalization to hydrolysis.

Dehydrogenation of Alcohols via Allyl Carbonates

Ruthenium complexes catalyze the dehydrogenation of secondary or allylic alcohols using this compound as a hydrogen acceptor. dicp.ac.cn This method provides an alternative to acceptorless dehydrogenation processes and proceeds under neutral conditions, which allows for the tolerance of various acid- or base-sensitive functional groups. rsc.orgdicp.ac.cn The reaction is effective for a range of alcohols, with the notable exception of simple primary alcohols. dicp.ac.cn Furthermore, this catalytic system can convert 1,4-diols and 1,5-diols into their corresponding lactones when an excess of this compound is used. dicp.ac.cn

C-H Allylation Reactions

Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the C-H allylation of various substrates with this compound. acs.org For instance, the C-H allylation of N,N-dialkylthiobenzamides can be achieved using a ruthenium(II) catalyst in the presence of co-catalysts like copper(II) acetate (Cu(OAc)₂) and silver(I) oxide (Ag₂O) in acetonitrile. acs.org This represents a rare example of a sulfur-directed, ruthenium-catalyzed C-H allylation. acs.org

A proposed mechanism for this transformation involves the coordination of the thioamide to the Ru(II) center to form a five-membered cyclometallic intermediate. This intermediate then undergoes transmetalation with this compound, followed by an elimination step to yield the allylated product and regenerate the active Ru(II) catalyst. Deuterium-labeling experiments suggest that the initial C-H cycloruthenation step is reversible.

Similarly, ruthenium catalysts have been employed for the C-H allylation of acrylamides with allyl alcohols or their corresponding methyl carbonates in aqueous solutions, providing access to 1,4-diene derivatives.

Table 2: Ruthenium(II)-Catalyzed C–H Allylation of N,N-Dialkylthiobenzamides with this compound Reaction conditions: N,N-dialkylthiobenzamide (0.20 mmol), this compound (2.0 equiv), [RuCl₂(p-cymene)]₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), Ag₂O (0.5 equiv), K₂CO₃ (2.0 equiv) in MeCN at 100 °C. Data sourced from acs.org.

SubstrateProductYield (%)
1-(Phenylcarbonothioyl)pyrrolidine1-[(2-Allylphenyl)carbonothioyl]pyrrolidine77

Hydrolysis of this compound in Aqueous Solution

The hydrolysis of this compound can be effectively catalyzed by ruthenium(IV) complexes in aqueous solutions. This reaction is significant as it relates to the deprotection of allyl groups, which are common protecting groups in organic synthesis.

A specific air- and water-stable Ru(IV) allyl complex, derived from kynurenic allyl ester and [CpRu(NCCH₃)₃]PF₆, has been shown to be an effective catalyst for the hydrolysis of this compound in aqueous solution. acs.org

Kinetic studies support a mechanism where the rate-limiting step is the nucleophilic attack of water on the Ru(IV) allyl species. acs.org This attack generates allyl alcohol and a solvated Ru(II) species. The Ru(II) species then reacts with another molecule of this compound to regenerate the active Ru(IV) allyl catalyst, completing the catalytic cycle. A kinetic isotope effect of kH/kD = 2.5, observed in a 1:1 H₂O/D₂O mixture, is consistent with the nucleophilic attack by water being coupled to its deprotonation, likely assisted by a carboxylate ligand on the ruthenium center. While a polystyrene-supported version of this catalyst is also active, kinetic data suggest that the ruthenium can leach from the support during repeated use.

Kinetics and Mechanism of Ru(IV) Catalysis

Cobalt-Catalyzed Allylic Alkylation Reactions

Cobalt, as an earth-abundant and less toxic transition metal, presents an attractive alternative to precious metals like palladium and iridium in catalysis. researchgate.net Recently, significant progress has been made in developing cobalt-catalyzed allylic alkylation reactions using allyl carbonates as electrophiles. researchgate.netorganic-chemistry.org These methods offer unique reactivity and selectivity profiles. researchgate.netresearcher.life

A notable advancement in cobalt catalysis is the development of highly regioselective allylic alkylation of tertiary allyl carbonates with soft carbon nucleophiles like 1,3-dicarbonyl compounds. researchgate.netnih.gov Research has demonstrated that well-defined tetrahedral cobalt(I) complexes, particularly those bearing bidentate bis(phosphine) ligands such as 1,3-Bis(diphenylphosphino)propane (dppp), are highly effective catalysts. researchgate.netresearchgate.net The use of the [(dppp)Co(PPh3)Cl] complex enables the alkylation of a wide array of tertiary allyl carbonates, affording the branched product with high yields and excellent regioselectivity. researcher.liferesearchgate.net

A key feature of this methodology is its remarkable selectivity for the activation of tertiary allyl carbonates, even in the presence of secondary ones. researcher.liferesearchgate.net This selectivity is contrary to what is typically observed in cobalt-catalyzed allylic alkylations that operate under visible light photocatalysis, which are often limited to secondary allylic carbonates. researcher.lifenih.gov This protocol allows for the efficient synthesis of molecules with all-carbon quaternary stereocenters, which are valuable structural motifs in organic chemistry. researchgate.net

Table 1: Selected Examples of Co(I)-Catalyzed Alkylation of Tertiary Allyl Carbonates Conditions: 1.5 equiv. of nucleophile, 1 equiv. of allyl carbonate (0.2 M), (P,P)Co(PPh3)Cl (10 mol %), NaBF4 (20 mol %), MeCN, 60 °C, 24 h. Yields determined by GC.

Allyl Carbonate SubstrateNucleophileCatalyst Ligand (P,P)Yield (%)Branched:Linear Ratio
1-(4-methoxyphenyl)-1-methylethyl methyl carbonateDiethyl malonatedppp95>99:1
1-methyl-1-phenylethyl methyl carbonateDiethyl malonatedppp92>99:1
1-cyclohexyl-1-methylethyl methyl carbonateDiethyl malonatedppp85>99:1
1-methyl-1-phenylethyl methyl carbonateMethyl acetoacetatedppp88>99:1
Data sourced from experimental findings on cobalt(I)-catalyzed regioselective allylic alkylation reactions. researchgate.net

Mechanistic investigations, combining experimental studies and computational analysis, strongly support a Co(I)/Co(III) catalytic cycle for the regioselective alkylation of tertiary allyl carbonates. researcher.liferesearchgate.netnih.gov The cycle is initiated by the oxidative addition of the tertiary allyl carbonate to the active Co(I) species, forming a π-allyl-Co(III) intermediate. researchgate.netnih.gov This step is followed by nucleophilic attack on the π-allyl ligand and subsequent reductive elimination to release the branched alkylated product and regenerate the Co(I) catalyst. nih.gov

The potential involvement of radical intermediates has also been investigated. Radical probe experiments were conducted to discern the mechanism. nih.gov The lack of ring-opening products in these experiments suggests that long-lived allyl radicals are not involved in the main catalytic pathway, reinforcing the prevalence of the Co(I)/Co(III) cycle. nih.gov However, in dual cobalt-photoredox catalytic systems for the reductive coupling of allyl carbonates with alkynes, the mechanism is more complex, involving transitions through Co(I), Co(II), and Co(III) oxidation states. nih.govd-nb.info In these systems, a π-allyl-Co(III) intermediate can be formed via oxidative addition, which may then undergo single-electron transfer (SET) to generate a π-allyl-Co(II) species prior to coupling. researchgate.netnih.gov Some cobalt-catalyzed additions to aldehydes explicitly proceed via allyl or propargyl radicals generated from the cleavage of an allyl-Co(III) intermediate. nih.gov

Regioselective Alkylation of Tertiary Allyl Carbonates

Iron-Catalyzed Allylic Alkylation

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst for various organic transformations, including allylic alkylation. organic-chemistry.orgrsc.org Research has led to the development of efficient iron-catalyzed regioselective allylic alkylations between various allyl carbonates and nucleophiles. rsc.org

Using a simple and effective diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), in conjunction with an iron(II) complex, allows for the alkylation of allyl carbonates with active methylene (B1212753) compounds. rsc.orgrsc.org These reactions proceed with good to excellent yields and high regioselectivity. organic-chemistry.orgrsc.org For instance, the reaction between dimethyl malonate and 2-methyl-3-buten-2-yl methyl carbonate using an iron/TMEDA catalyst system produced the branched product in 93% yield. rsc.org The methodology is applicable to a range of both linear and branched allyl carbonates, demonstrating its versatility. rsc.orgrsc.org

Table 2: Iron-Catalyzed Regioselective Allylic Alkylation Conditions: Nucleophile (2 eq.), allyl carbonate (1 eq.), Iron complex (5 mol%), TMEDA (5.5 mol%), Toluene, 80 °C, 10 h.

Allyl CarbonateNucleophileProduct Yield (%)Branched:Linear Ratio
2-methyl-3-buten-2-yl methyl carbonateDimethyl malonate93>20:1
1-phenylprop-2-en-1-yl methyl carbonateDimethyl malonate85>20:1
but-3-en-2-yl methyl carbonateDimethyl malonate9410:1
prop-2-en-1-yl methyl carbonateDimethyl malonate88N/A (linear only)
Data compiled from studies on iron-catalyzed allylic alkylation with a diamine ligand. rsc.orgrsc.org

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions involving this compound. d-nb.inforesearchgate.net These computational studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the activation energies associated with each step, which are often difficult to determine experimentally. ehu.esresearchgate.net

In the study of cobalt-catalyzed allylic alkylation, DFT calculations have been crucial in supporting the proposed Co(I)/Co(III) catalytic cycle. researchgate.netnih.gov Calculations have helped to rationalize the high regioselectivity observed in the alkylation of tertiary allyl carbonates by comparing the activation barriers for the formation of branched versus linear products. researchgate.net Similarly, DFT studies on dual cobalt-photoredox systems have shed light on the complex interplay between the photocatalyst and the cobalt catalyst, explaining the generation of various cobalt-allyl species. nih.govd-nb.info

DFT has also been applied to understand iron-catalyzed processes and reactions catalyzed by other metals like rhodium and palladium. acs.orgrsc.org For instance, in a Cp*Co(III)-catalyzed C-H allylation, DFT calculations revealed that C-H activation is the rate-determining step, with a calculated energy barrier of 20.5 kcal/mol, which is consistent with the experimental reaction conditions. ehu.es For a rhodium-catalyzed allylation, calculations indicated that the reaction proceeds through olefin insertion and β-oxygen elimination steps, with a calculated energy barrier of 15.7 kcal/mol for the insertion step. rsc.org These computational models allow for the systematic evaluation of ligand and substrate effects on reaction outcomes and activation energies, guiding the rational design of more efficient and selective catalysts. nih.govrsc.org

Analysis of Transition States and Intermediates

In the catalytic reactions involving this compound, the elucidation of reaction pathways through the analysis of transition states and intermediates is crucial for understanding reaction mechanisms and selectivity. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into these transient species across various metal-catalyzed systems.

Palladium-Catalyzed Reactions:

In palladium-catalyzed allylic substitution reactions, the mechanism can proceed through either an inner-sphere or an outer-sphere pathway, which directly influences the nature of the intermediates and transition states. nih.gov For inner-sphere mechanisms, several distinct transition states for the C-C bond-forming reductive elimination step have been computationally explored. These include three-membered, five-membered, and seven-membered ring transition states. nih.govcaltech.edu Quantum mechanics calculations have shown that seven-membered cyclic transition states often present substantially lower energy barriers for C-C bond formation compared to other inner-sphere possibilities. nih.gov

For example, in the asymmetric decarboxylative allylic alkylation of allyl β-ketoesters, four classes of inner-sphere transition states were considered:

A 3-membered ring transition state from a C-bound Pd enolate (TS17). nih.gov

A 5-membered ring transition state from a C-bound Pd enolate (TS18). nih.gov

A different 5-membered ring transition state from an O-bound Pd enolate (TS19). nih.gov

A 7-membered cyclic transition state (TS20). nih.gov

The formation of a π-allyl palladium complex is a key intermediate step following the oxidative addition of this compound to a Pd(0) complex. caltech.edu In the dearomative methoxyallylation of 3-nitroindoles, kinetic experiments suggest that the rate-determining step is the nucleophilic attack of the methoxide (B1231860) anion, which is generated from the this compound. dicp.ac.cn

Rhodium-Catalyzed Reactions:

For the rhodium-catalyzed C-H allylation of N-sulfonyl ketimines with this compound, computational studies have detailed a catalytic cycle involving several intermediates and transition states. rsc.org The reaction initiates with the formation of a four-coordinate Rh(III) complex (INT2) from the initial intermediate (INT1). rsc.org This is followed by olefin insertion through transition state TS1 to yield a coordinatively unsaturated Rh(III) intermediate (INT3). rsc.org The energy barrier for this olefin insertion was calculated to be 15.7 kcal/mol. rsc.org Subsequently, the intermediate INT3 can coordinate with the oxygen atoms of the methyl carbonate group in two different ways, forming INT4a or INT4b, which then proceed through transition states TS2a (four-membered ring) or TS2b (six-membered ring) for β-oxygen elimination. rsc.org The pathway involving the coordination of the carbonyl oxygen (C=O) with Rh (INT4b) is favored due to its much lower energy. rsc.org

SpeciesDescriptionRelative Energy (kcal/mol)
INT1Initial Rh-substrate complex-
INT2Four-coordinate Rh(III) complex-
TS1Transition state for olefin insertion15.7
INT3Coordinatively unsaturated Rh(III) intermediate-
INT4aIntermediate with ether oxygen coordination-10.7
INT4bIntermediate with carbonyl oxygen coordination-17.7
TS2aTransition state for β-oxygen elimination from INT4a-1.3
TS2bTransition state for β-oxygen elimination from INT4b-2.1
INT5Four-coordinate Rh(III) complex post-elimination-

Other Metal-Catalyzed Systems:

Cobalt-Catalyzed Reactions: In the cobalt(I)-catalyzed regioselective allylic alkylation, experimental and computational studies support a Co(I)/Co(III) catalytic cycle. nih.gov This implies the involvement of cobalt complexes in different oxidation states as key intermediates.

Ruthenium-Catalyzed Reactions: For the Ru(II)-catalyzed C-H allylation of thiobenzamides, a proposed mechanism involves the formation of a stable five-membered cyclometallic intermediate (A) after C-H activation. thieme-connect.com This intermediate then undergoes transmetalation with this compound to form a subsequent intermediate (B) before elimination to yield the final product. thieme-connect.com

Nickel-Catalyzed Reactions: In photoredox/nickel dual catalysis, a plausible mechanism involves the oxidative addition of this compound to a Ni(I) intermediate to generate an active Ni(III) species. nih.gov Kinetic isotope effect experiments indicate that this oxidative addition is the turnover-limiting step, suggesting a change in the hybridization of the allyl carbonate substrate in the corresponding transition state. nih.gov

Palladium/Copper Co-Catalyzed Reactions: DFT calculations have been used to investigate the synergistic effect in the Pd(0)/Cu(I) catalyzed transformation of isocyanate and this compound, analyzing the intermediates and transition states for the cyclization process. researchgate.net

Comparison of Computational Methods

The accuracy and reliability of computational studies on reaction mechanisms heavily depend on the chosen theoretical methods. In the context of this compound chemistry, various computational approaches have been employed and, in some cases, compared against experimental data.

Density Functional Theory (DFT) is the most common computational tool used for these investigations. researchgate.net However, the choice of the specific density functional can significantly impact the results. In a study on asymmetric decarboxylative allylic alkylation, the free energy of activation (ΔG‡) for the rate-determining decarboxylation step was determined experimentally to be 22.6 kcal/mol. nih.gov This provided a benchmark for comparing the performance of several DFT functionals. nih.gov

The results showed that all tested density functionals predicted lower energy barriers than the experimental value. nih.gov The global hybrid functional PBE0-D3 and the spin-component-scaled double-hybrid functional DSD-BLYP-D3 provided the most accurate values, while the widely used B3LYP-D3 functional was the least accurate in this specific case. nih.gov

Computational MethodCalculated ΔG‡ (kcal/mol)Deviation from Experiment (kcal/mol)
Experimental22.6N/A
PBE0-D320.2-2.4
DSD-BLYP-D318.6-4.0
B3LYP-D316.5-6.1

Beyond DFT, machine learning approaches have also been compared to traditional computational methods for predicting reaction selectivity. For instance, in palladium-catalyzed decarboxylative asymmetric allylic allaylation (DAAA) reactions, handcrafted features for machine learning models were compared against standard RDKit descriptors. chemrxiv.org The study found that while there was not a significant difference in the predictive performance, the handcrafted features were more interpretable by chemists, offering a potential advantage for optimizing ligand structures and improving reaction efficiency. chemrxiv.org

DFT has also been applied to analyze the Lewis acid-catalyzed mechanism of dimethyl carbonate (DMC) mediated carboxymethylation of alcohols. These calculations showed that the energy barriers for transition states in the AlCl₃ catalyzed pathways are significantly lower than in catalyst-free pathways, which aligns with experimental observations of enhanced reaction rates. researchgate.net In rhodium-catalyzed reactions, computational studies have been instrumental in elucidating the favored pathway by comparing the energies of different intermediates and transition states, such as those for β-oxygen elimination. rsc.org

C-C Bond Formation Methodologies

This compound serves as an efficient allyl source in a variety of carbon-carbon bond-forming reactions. These transformations are often catalyzed by transition metals, most notably palladium, and provide access to a diverse range of organic molecules.

Asymmetric Synthesis of Ketones and Other Carbonyl Derivatives

The formation of α-allylated ketones, especially those containing quaternary carbon centers, is a significant transformation in organic synthesis. nih.gov Palladium-catalyzed asymmetric allylic alkylation (AAA) has been a key strategy in this area. nih.govorgsyn.org One of the seminal approaches, the Tsuji allylation, involves the palladium(0)-mediated decarboxylation of allyl β-ketoesters. nih.gov A more recent and highly effective variation is the decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates. nih.gov

In the DAAA reaction, an allyl enol carbonate, prepared from a ketone, undergoes a reaction with a palladium(0) catalyst. This process generates a π-allylpalladium complex and an enolate in situ. nih.gov The subsequent recombination of these species forms the α-allylated ketone with high levels of enantioselectivity, controlled by a chiral ligand. nih.gov This method is advantageous due to its mild reaction conditions and broad substrate scope, including simple aliphatic ketones. nih.gov For instance, the DAAA of the allyl enol carbonate derived from 2-methylcyclohexanone (B44802) has been shown to produce 2-allyl-2-methylcyclohexan-1-one with excellent regioselectivity and good enantioselectivity. nih.gov

Furthermore, the asymmetric allylic alkylation of acylsilanes using a palladium catalyst and a ferrocene-based ligand has been reported to produce α-alkylated ketones with high regio-, diastereo-, and enantioselectivities. nih.gov This methodology offers an alternative route to chiral carbonyl compounds. nih.gov The use of preformed, non-stabilized lithium enolates as nucleophiles in palladium-catalyzed asymmetric allylic alkylations with reagents like this compound also provides a direct alternative to the intramolecular DAAA approach. orgsyn.org

Table 1: Asymmetric Allylic Alkylation (AAA) Approaches for Ketone Synthesis

Method Precursor Key Features Ref.
Tsuji Allylation Allyl β-ketoesters Pd(0)-mediated decarboxylation. nih.gov
Decarboxylative Asymmetric Allylic Alkylation (DAAA) Allyl enol carbonates In situ generation of nucleophile and electrophile; mild conditions; broad scope. nih.gov
Asymmetric Allylic Alkylation of Acylsilanes Acylsilanes High regio-, diastereo-, and enantioselectivities. nih.gov
AAA with Preformed Enolates Lithium enolates Direct alternative to intramolecular methods. orgsyn.org

Synthesis of Allylated Quinolines/Isoquinolines

A novel and efficient one-step synthesis of allylated quinolines and isoquinolines has been developed utilizing a palladium-catalyzed cyclization-allylation reaction. rsc.orgnih.govrsc.org This methodology involves the reaction of azides with this compound. rsc.orgnih.govrsc.org The reaction proceeds smoothly in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ or NaOAc in DMF at 100 °C, affording the desired products in good to high yields. rsc.orgnih.govrsc.org

The regioselectivity of the allylation, leading to either allyl- or diallyl-substituted quinolines/isoquinolines, is dependent on the substituents at specific positions of the starting azide. rsc.orgnih.govrsc.org For example, the reaction of 1-azido-2-(2-propynyl)benzene with this compound can yield either a 3,4-diallylquinoline or a 3-allylquinoline (B8575325) depending on the nature of the R⁴ substituent. rsc.org The proposed mechanism involves the initial formation of a π-allyl palladium species from the reaction of Pd(0) with this compound, accompanied by the evolution of carbon dioxide. rsc.org This species then participates in the cyclization-allylation cascade. rsc.org The resulting allyl-substituted quinolines are of particular interest as the allyl group can be crucial for the compound's biological activity and allows for further synthetic modifications, such as ring-closing metathesis. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Allylated Quinolines

Substrate Product Catalyst Base Yield Ref.
1-azido-2-(2-propynyl)benzene (R⁴=H) 3,4-diallylquinoline Pd(PPh₃)₄ K₃PO₄ or NaOAc 69% rsc.org
1-azido-2-(2-propynyl)benzene (R⁴≠H) 3-allylquinoline Pd(PPh₃)₄ K₃PO₄ or NaOAc 67% rsc.org

Synthesis of Branched α-Allylated 1,3-Dicarbonyl Compounds

The palladium-catalyzed Tsuji-Trost allylation is a well-established method for the allylation of active methylene compounds, including 1,3-dicarbonyl compounds, using allylic carbonates as the allylating agent under neutral conditions. researchgate.net A simplified procedure utilizing an in situ prepared palladium-benzothiazol-2-ylidene complex from Pd₂(dba)₃ and 3-methylbenzothiazolium iodide has been shown to be highly effective and chemoselective for the mono-allylation of these substrates. researchgate.net

The reactivity of the 1,3-dicarbonyl compound is influenced by the pKa of the intermediate enolate. researchgate.net For instance, diethyl malonate (pKa 13.5) reacts much faster with this compound than acetylacetone (B45752) (pKa 8.9). researchgate.net The steric hindrance of the allyl carbonate also plays a role in the selectivity of the reaction. researchgate.net More sterically hindered carbonates, such as cinnamyl methyl carbonate, tend to yield exclusively mono-allylated products even with more reactive dicarbonyl compounds. researchgate.net

Table 3: Palladium-Catalyzed α-Allylation of 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl Compound Allylating Agent Catalyst System Result Ref.
Diethyl malonate This compound in situ Pd-carbene complex Complete conversion in 2 hours. researchgate.net
Acetylacetone This compound in situ Pd-carbene complex Complete conversion in 7 hours. researchgate.net
Acetylacetone Cinnamyl methyl carbonate in situ Pd-carbene complex Exclusive mono-allylation. researchgate.net

Formation of Congested C-C Bonds

The construction of congested carbon-carbon bonds, particularly those involving adjacent stereogenic centers, represents a significant challenge in organic synthesis. nih.gov Palladium-catalyzed asymmetric cross-coupling of allylboron reagents with allylic electrophiles, such as this compound, provides a powerful strategy for the formation of 1,5-dienes with adjacent tertiary and quaternary stereocenters. nih.gov The success of these reactions relies on the ability to control both regio- and stereoselectivity. nih.gov

Mechanistic studies, including reaction calorimetry and DFT analysis, suggest that these couplings proceed through an inner-sphere 3,3'-reductive elimination pathway, which is both rate- and stereodefining. nih.gov This mechanistic understanding has guided the optimization of reaction conditions to expand the scope of these allyl-allyl couplings to the synthesis of highly hindered C-C bonds. nih.gov While there are other methods for accessing such congested structures, such as intramolecular Heck reactions and cycloadditions, catalytic asymmetric strategies for their construction remain relatively few. nih.gov

Green Chemistry Applications

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are of paramount importance for achieving sustainable development. rsc.orgsemanticscholar.org this compound is increasingly recognized for its role in developing more environmentally benign synthetic methodologies.

This compound as a Reagent in Sustainable Synthesis

Organic carbonates, including this compound, are considered "green" solvents and reagents due to their favorable properties such as low toxicity, biodegradability, and often being derived from non-phosgene, environmentally friendly production processes. rsc.orgsciencemadness.org Dimethyl carbonate (DMC), a related compound, is a prime example of a green reagent that can replace toxic methylating agents like dimethyl sulfate. sciencemadness.orgmdpi.com Similarly, this compound offers a safer alternative to other allylating agents.

The use of organic carbonates as reaction media can be a sustainable alternative to traditional hazardous solvents. rsc.org They are generally chemically stable under normal conditions, though they can decompose at elevated temperatures to release CO₂. rsc.org In the context of catalysis, the development of heterogeneous catalysts for reactions involving carbonates allows for easier separation and recycling, further enhancing the sustainability of the process. researchgate.net The application of this compound in palladium-catalyzed reactions often proceeds with high atom economy, a key principle of green chemistry. For example, the byproducts of allylation using this compound are typically methanol (B129727) and carbon dioxide, which are relatively benign. rsc.orgresearchgate.net The continuous development of catalytic systems that operate under milder conditions and with higher efficiency will further solidify the role of this compound as a valuable reagent in sustainable organic synthesis. semanticscholar.org

Decarboxylative Processes and CO2 as Byproduct

This compound has emerged as a key player in palladium-catalyzed decarboxylative allylation reactions. These processes are particularly noteworthy for their atom economy, as they often generate carbon dioxide (CO2) as the sole byproduct. acs.orgacs.orgnih.gov In a dual catalytic system involving photoredox and palladium catalysis, this compound can be used as an allyl source for the decarboxylative allylation of free phenylacetic acids. acs.orgacs.org In this methodology, the oxidative addition of this compound to a Pd(0) catalyst generates a π-allylpalladium species and a methyl carbonate anion. This anion is proposed to be basic enough to deprotonate the carboxylic acid, forming the carboxylate anion required for the subsequent photoredox-mediated radical decarboxylation and allylation. acs.orgacs.org This approach circumvents the need to pre-form allyl esters of the carboxylic acids. acs.orgacs.org

The general mechanism for such decarboxylative allylations involves the generation of a reactive intermediate from a carboxylic acid derivative, which then undergoes allylation with the release of CO2. acs.orgnih.gov While many decarboxylative allylations involve pre-formed allyl esters, the in situ use of this compound with a carboxylic acid provides a more direct route to the desired allylated products. acs.orgacs.org Research has shown that this method is effective for various substrates, providing access to complex molecular architectures. acs.orgacs.org

In addition to palladium, other transition metals like cobalt have been investigated for decarboxylative allylations of allyl enol carbonates and other allyl esters, also producing CO2 as a byproduct. nih.gov These reactions highlight a growing field of research focused on developing sustainable synthetic methods.

Table 1: Examples of Decarboxylative Allylation using this compound
Substrate (Carboxylic Acid)Catalyst SystemProductYield (%)Reference
para-amino substituted phenylacetic acidPd(PPh3)4, photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6)Corresponding allylated productComparable to intramolecular process acs.orgacs.org
α,α-dimethyl nitrobenzyl allyl esterCo(BF4)2·xH2O, dppBz, ZnCorresponding allylated productModerate to excellent nih.gov

Protecting Group Strategies

This compound serves as a precursor for the allyloxycarbonyl (Alloc or Aloc) group, a valuable protecting group for amines, alcohols, and other functional groups in multi-step organic synthesis. The Alloc group is appreciated for its unique cleavage conditions, which impart orthogonality with other commonly used protecting groups.

A key advantage of the Alloc protecting group is its orthogonality with the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups. google.comug.edu.plmasterorganicchemistry.com The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by bases such as piperidine. masterorganicchemistry.comorganic-chemistry.org The Alloc group, in contrast, is stable under both these acidic and basic conditions. ug.edu.placs.org This stability allows for the selective deprotection of either the Fmoc or Boc group in the presence of an Alloc group, or vice versa, enabling complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). google.comug.edu.pl This three-dimensional orthogonal protection scheme, employing Fmoc, tBoc, and Alloc, has been instrumental in the synthesis of complex peptides, including cyclic and branched structures. google.com

Table 2: Orthogonality of Alloc with Fmoc and tBoc Protecting Groups
Protecting GroupTypical Cleavage ConditionsStability towards Alloc Cleavage Conditions (Pd(0)/Nucleophile)Stability of Alloc towards Cleavage Conditions
Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFStableStable
tBoc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)StableStable
Alloc (Allyloxycarbonyl)Pd(0) catalyst and nucleophilic scavengerN/AN/A

The most common method for the deprotection of the Alloc group involves a palladium(0)-catalyzed reaction. acs.orgnih.govacs.org The mechanism proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger. uva.nl This process is highly efficient and occurs under mild, typically neutral, conditions, which preserves other sensitive functional groups within the molecule. acs.orgnih.gov

A variety of palladium catalysts and nucleophilic scavengers have been employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a frequently used catalyst. acs.orggoogle.com The choice of scavenger is crucial to irreversibly trap the allyl group and prevent side reactions. Common scavengers include morpholine, dimedone, tributyltin hydride, and barbituric acid derivatives. uva.nlgoogle.comresearchgate.net The use of solid-supported scavengers, such as polymer-bound barbituric acid, can simplify the purification process by allowing for easy removal of the reagent and byproducts by filtration. researchgate.net

While palladium catalysis is the predominant method for Alloc group removal, alternative methodologies have been explored to expand the toolkit for orthogonal deprotection strategies.

One such method involves the use of iodine in wet acetonitrile for the deprotection of N-allyloxycarbonyl amines. This non-transition metal-mediated approach has been shown to proceed in high yields without causing racemization of chiral substrates. researchgate.net

Ruthenium complexes have also been investigated for the cleavage of allyloxycarbonyl groups. A monocationic CpRu(II) complex, for instance, has been shown to catalyze the cleavage of allyl carbonates in methanol, producing the deprotected alcohol and volatile allyl methyl ether as the only byproduct, which simplifies product isolation. researchgate.net

Furthermore, cobalt-catalyzed reactions have been developed for the functionalization of C-H bonds using allyl carbonates, which involves the cleavage of the C-O bond of the carbonate. uni-goettingen.de While primarily aimed at C-C bond formation, these methods demonstrate the reactivity of the allyl carbonate group towards other transition metals.

Some research has also pointed towards the use of nickel-based catalysts for the cleavage of allyloxycarbonyl derivatives. google.com Additionally, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been explored for the deprotection of various groups, and it has been noted that allyl carbonates are tolerated under certain photooxidative conditions used for benzyl (B1604629) ether cleavage, further confirming the orthogonality of the Alloc group. rsc.org

Spectroscopic Characterization and Analytical Methodologies for Allyl Methyl Carbonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of allyl methyl carbonate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. chemicalbook.comnih.gov The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

The key resonances observed in the ¹H NMR spectrum are:

Methyl Protons (-OCH₃): A singlet appearing in the upfield region, typically around 3.81 ppm, corresponds to the three protons of the methyl group. rsc.org

Allylic Protons (-OCH₂-): The two protons on the carbon adjacent to the oxygen of the carbonate group appear as a doublet. rsc.org

Vinyl Protons (=CH₂ and -CH=): The three protons of the vinyl group give rise to more complex signals in the downfield region due to spin-spin coupling. The terminal methylene (B1212753) protons (=CH₂) often appear as distinct multiplets, while the methine proton (-CH=) also presents as a multiplet. rsc.org

Detailed analysis of the coupling patterns and integration of the peak areas confirms the connectivity and the number of protons in each part of the molecule. For instance, the splitting of the allylic protons is due to coupling with the adjacent vinyl proton.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
-OCH₃~3.81Singlet
-OCH₂-~4.79Doublet
=CH₂MultipletMultiplet
-CH=MultipletMultiplet

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific instrumentation used. rsc.org

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. acs.org This technique is particularly useful for confirming the presence of the carbonyl carbon and the carbons of the allyl group. acs.org

The characteristic signals in the ¹³C NMR spectrum include:

Methyl Carbon (-OCH₃): A signal in the upfield region.

Allylic Carbon (-OCH₂-): A signal for the methylene carbon attached to the oxygen.

Vinyl Carbons (=CH₂ and -CH=): Two distinct signals for the sp² hybridized carbons of the double bond.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-175 ppm, which is characteristic of a carbonate functional group. libretexts.orgoregonstate.edu

The broad range of chemical shifts in ¹³C NMR allows for clear resolution of the signals, making it a valuable tool for structural confirmation. acs.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts

CarbonChemical Shift Range (δ, ppm)
-OCH₃50 - 60
-OCH₂-65 - 75
=CH₂115 - 125
-CH=130 - 140
C=O155 - 165

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique for identifying the functional groups present in this compound. pressbooks.pub The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. libretexts.org

The IR spectrum of this compound displays several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1740-1750 cm⁻¹ is indicative of the carbonyl group of the carbonate. mdpi.com

C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region are attributed to the C-O stretching vibrations of the carbonate group.

=C-H Stretch: A band appearing above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹, corresponds to the stretching of the sp² C-H bonds of the allyl group. libretexts.org

C=C Stretch: A medium intensity band around 1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the allyl group. libretexts.org

-C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range are due to the stretching of the sp³ C-H bonds of the methyl and methylene groups. libretexts.org

In-situ IR spectroscopy can be employed to monitor the progress of reactions involving this compound, such as its synthesis or conversion. europa.eu By observing the appearance or disappearance of key vibrational bands, one can track the formation of the product and the consumption of reactants, allowing for the determination of reaction kinetics and conversion rates. irdg.org For example, in the synthesis of glycerol (B35011) carbonate, the increase and subsequent decrease of the carbonate signal can indicate the optimal reaction time. europa.eu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationWavenumber (cm⁻¹)
CarbonylC=O Stretch1740 - 1750
CarbonateC-O Stretch1200 - 1300
Alkene=C-H Stretch3020 - 3100
AlkeneC=C Stretch~1650
Alkane-C-H Stretch2850 - 2960

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. chemicalbook.commdpi.com In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). acdlabs.com

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (116.11 g/mol ). nih.gov The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral radicals. uni-saarland.de Common fragmentation pathways for esters and carbonates involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, fragmentation can lead to the loss of the allyl group or the methoxy (B1213986) group, resulting in characteristic fragment ions.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Catalytic Systems

While not used to directly analyze the structure of this compound itself, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are indispensable for characterizing the solid catalysts often employed in its synthesis and reactions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a catalyst. ionike.com For instance, in palladium-catalyzed reactions, XPS can determine the oxidation state of palladium on the catalyst surface. rsc.orgmdpi.com This is crucial for understanding the catalytic mechanism and activity.

X-ray Diffraction (XRD) is used to determine the crystalline structure of the catalyst material. mdpi.commdpi.com XRD patterns can identify the phases present in the catalyst, such as metal oxides or supported metal nanoparticles, and can provide information about crystallite size. acs.orgpucrs.br For example, XRD can confirm the crystal structure of catalysts like Mg-Al-Zn oxides or KNO₃/Al₂O₃ used in carbonate synthesis. mdpi.comacs.org Changes in the XRD pattern of a catalyst after a reaction can indicate structural changes or deactivation. mdpi.com

Other Advanced Spectroscopic and Analytical Methodologies for this compound and its Derivatives

Beyond the foundational spectroscopic techniques, a suite of other advanced analytical methods provides deeper insights into the characterization of this compound and its derivatives. These techniques are crucial for purity assessment, separation of complex mixtures, and morphological analysis of polymeric materials derived from allyl carbonates.

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to infrared (IR) spectroscopy for the structural elucidation of this compound. It detects molecular vibrations that induce a change in the polarizability of the molecule. The carbonate group (O-C=O) and the allyl group (CH₂=CH-CH₂) possess distinct Raman active modes.

While a specific, dedicated Raman spectrum for pure this compound is not widely published in peer-reviewed literature, the characteristic vibrational modes can be predicted based on extensive studies of other organic and inorganic carbonates. mdpi.comresearchgate.netnih.gov The key Raman bands for the carbonate moiety are related to the symmetric and asymmetric stretching of the C-O bonds and the O-C-O bending modes. researchgate.net The intense band corresponding to the symmetric stretching of the CO₃ group is a hallmark of carbonate compounds. researchgate.net For instance, in various carbonate minerals, the symmetric stretching (ν₁) of the carbonate unit produces a strong Raman line typically observed in the 1060-1090 cm⁻¹ region. researchgate.net Asymmetric stretching (ν₃) modes appear at higher wavenumbers, often around 1400–1500 cm⁻¹, while bending modes (ν₄) are found at lower frequencies, generally near 700–750 cm⁻¹. mdpi.comresearchgate.net

The allyl group also contributes characteristic signals to the Raman spectrum. The C=C stretching vibration is expected to produce a strong band in the 1640-1650 cm⁻¹ region. Other signals corresponding to =C-H stretching, C-C stretching, and various bending and twisting modes of the allyl group will also be present.

Table 1: Predicted Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Allyl (C=C) Stretching ~1645 Strong
Carbonate (C=O) Asymmetric Stretching (ν₃) ~1750 Medium
Carbonate (C-O) Symmetric Stretching (ν₁) ~1080 Strong
Carbonate (O-C-O) In-plane Bending (ν₄) ~750 Medium-Weak
Allyl (=C-H) Stretching >3000 Medium

Note: The exact positions and intensities can be influenced by the molecular environment and physical state.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound from reaction mixtures, commercial products, or electrolyte solutions. nih.govlcms.cz Given that this compound is a non-ionic organic compound, reversed-phase HPLC is a common method of choice. researchgate.net

Research has demonstrated successful methods for separating various common organic carbonates using ion-moderated partition HPLC. nih.govunl.edu These methods often utilize an ion-exclusion column with an aqueous mobile phase, such as dilute sulfuric acid, and detection via a refractive index (RI) detector. nih.govresearchgate.netunl.edu Excellent linearity (R² > 0.9990) has been achieved for the quantification of organic carbonates with this approach. nih.gov The resolution of chromatograms can be improved by adjusting the column temperature, with lower temperatures often leading to better peak separation. nih.govunl.edu

Alternatively, HPLC coupled with high-resolution mass spectrometry (LC/Q-TOF MS) provides a powerful tool for both identification and quantification. lcms.cz This method can separate organic carbonate components on a reversed-phase column (e.g., C18 or a specialized polar-retained column) using a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). lcms.cz Mass spectrometry detection allows for the accurate mass determination of the parent ion and its fragments, confirming the identity of this compound and distinguishing it from isomers or impurities. lcms.cz

Table 2: Example HPLC Method Parameters for Organic Carbonate Analysis

Parameter Condition Reference
System Agilent 1290 Infinity II LC lcms.cz
Column Agilent InfinityLab Poroshell 120 Bonus-RP lcms.cz
Mobile Phase A: Water with 0.1% formic acid; B: Methanol lcms.cz
Flow Rate 0.4 mL/min lcms.cz
Detector Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) lcms.cz
Injection Volume 2 µL lcms.cz

| Column Temperature | 35 °C | lcms.cz |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are not typically used for the analysis of small molecules like this compound itself. Instead, these powerful microscopy techniques are indispensable for characterizing the morphology, structure, and elemental composition of materials and polymers derived from allyl carbonates. researchgate.netmdpi.com For instance, polymers created from monomers like allyl diglycol carbonate, a derivative of allyl carbonate, are frequently studied using these methods. researchgate.nettandfonline.com

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. oxinst.com For TEM analysis, samples must be extremely thin (typically <100 nm) to allow electrons to pass through them. oxinst.com In the study of allyl carbonate-based materials, TEM can reveal the dispersion of nanoparticles within a polymer matrix, the phase separation in polymer blends, or the detailed morphology of nanostructures. researchgate.netespci.fr For example, TEM has been used to visualize the uniform dispersion of silica (B1680970) nanoparticles in an allyl diglycol carbonate resin matrix and to analyze palladium nanoparticles supported on polymers used in reactions involving allylic carbonates. researchgate.netespci.fr

Polymer Chemistry and Material Science Applications

Advanced Materials Synthesis Using Allyl Carbonate Monomers

Allyl carbonate monomers are instrumental in the synthesis of advanced materials. The ring-opening polymerization (ROP) of functional cyclic carbonate monomers is a key method for creating biodegradable polymers with specific properties for various applications. researchgate.net For instance, a six-membered cyclic carbonate with a pendant allyl ether group has been synthesized and polymerized to create a functional polycarbonate. researchgate.net

The resulting polycarbonates with pendant allyl groups can be further modified through post-polymerization reactions. acs.org These modifications, including epoxidation and thiol-ene additions, allow for the creation of polymers with tailored functionalities. acs.orgresearchgate.net This versatility enables the development of materials for applications such as drug delivery systems and dental restorative resins. nih.gov

Furthermore, allyl-functionalized polycarbonates can be synthesized with controlled molecular weights and low polydispersities using organocatalytic ROP. acs.org This precise control over the polymer architecture is crucial for creating well-defined block copolymers and telechelic polymers, which are important for advanced material applications. acs.org

Q & A

Q. How does allyl methyl carbonate compare to other allyl donors (e.g., allyl acetate) in palladium-catalyzed alkylation reactions?

this compound exhibits distinct reactivity due to its irreversible decarboxylation step during palladium-catalyzed alkylation. Unlike allyl acetate, which undergoes reversible oxidative addition, this compound forms a methoxide anion after decarboxylation, driving the reaction irreversibly forward. This results in higher regioselectivity (84% vs. 16% in competition experiments with allyl acetate) and reduced side reactions . For example, in Tsuji-Trost reactions, this compound achieves 96% yield but lower enantiomeric excess (63% ee) compared to allyl acetate (88% yield, 86% ee), highlighting a trade-off between efficiency and selectivity .

Table 1: Comparison of Allyl Donors in Pd-Catalyzed Reactions

Allyl DonorYield (%)Enantiomeric Excess (ee %)
This compound9663
Allyl acetate8886
Allyl benzoate5886
Data from

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in organic transformations?

A standard protocol for C–H allylation involves:

  • Catalyst : [RuCl₂(ᵖ-cymene)]₂ (10 mol%) with Cu(OAc)₂ (2.0 equiv) and Ag₂O (0.5 equiv).
  • Conditions : Reaction with this compound (2.0 equiv) at 80°C for 12–24 hours under inert atmosphere.
  • Analysis : NMR and LC-MS for product validation; X-ray crystallography for structural confirmation . For characterization, ensure purity via HPLC and confirm regiochemistry using NOE experiments .

Q. Why is this compound preferred in Tsuji-Trost alkylation over other allyl donors?

The irreversible decarboxylation step (forming CO₂ and methoxide) prevents back-reaction, enhancing forward kinetics. This contrasts with allyl acetate, where the acetate anion can re-enter the catalytic cycle, leading to equilibria and side products. The irreversibility advantage increases with catalyst choice (e.g., Pd(P(OEt)₃)₄ improves selectivity to 97% ).

Advanced Research Questions

Q. How can researchers optimize enantioselectivity when employing this compound in asymmetric catalysis?

Enantioselectivity challenges arise from competing reaction pathways (e.g., syn vs. anti oxidative addition). Strategies include:

  • Ligand Design : Chiral phosphine ligands (e.g., (R)-BINAP) can steer allyl intermediate geometry.
  • Additives : Silver salts (Ag₂O) stabilize intermediates and modulate stereochemical outcomes .
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce kinetic competition, favoring one enantiomer .

Q. What mechanistic insights explain the irreversibility of this compound in palladium-mediated alkylation?

The decarboxylation of the methyl carbonate anion to methoxide (a strong base) irreversibly traps the allyl-palladium intermediate. Computational studies (DFT) show this step lowers the activation barrier for proton transfer, preventing reverse oxidative addition. Kinetic isotope effects confirm decarboxylation as the rate-determining step .

Q. How do reaction conditions influence the efficiency of this compound in ruthenium-catalyzed oxidations?

In Ru(II)-catalyzed alcohol oxidations:

  • Catalyst Loading : 5–10 mol% [RuCl₂(p-cymene)]₂ ensures turnover without over-oxidation.
  • Stoichiometry : Excess this compound (3.0 equiv) drives lactonization of diols (e.g., 1,4-diols to γ-lactones).
  • Solvent : Toluene or DMF enhances substrate solubility and stabilizes Ru intermediates .

Methodological Considerations

  • Reproducibility : Document catalyst batch variability and pre-activation steps (e.g., degassing solvents).
  • Safety : this compound is combustible; handle under nitrogen with flame-resistant equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.